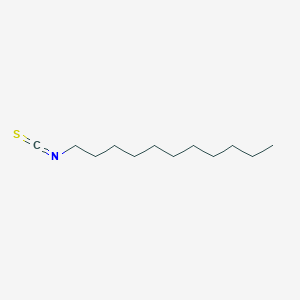

Undecyl isothiocyanate

概要

説明

Synthesis Analysis

The synthesis of isothiocyanates, including undecyl isothiocyanate, has been a subject of research. A recent advancement in the synthesis of isothiocyanates categorizes synthetic methods into three types based on the starting materials and functional groups: type A (derived from primary amines), type B (derived from other nitrogen functional groups), and type C (derived from non-nitrogen groups) . A novel method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Molecular Structure Analysis

The molecular structure of undecyl isothiocyanate is characterized by a chain of 11 carbon atoms attached to an isothiocyanate functional group (-N=C=S) . The structure of isothiocyanates can influence their lipophilicity and hydrophilicity, which in turn can affect their biological activities .Chemical Reactions Analysis

Isothiocyanates, including undecyl isothiocyanate, can react with various small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .科学的研究の応用

Isothiocyanates in Disease Prevention and Therapy

- Isothiocyanates, including undecyl isothiocyanate, have been explored for their disease preventive and therapeutic effects, especially in cellular and animal models. Research suggests their potential in mitigating a range of diseases, from cancer to autism, often derived from cruciferous vegetables like broccoli and watercress (Palliyaguru, Yuan, Kensler, & Fahey, 2018).

Antimicrobial Properties

- Studies have shown that isothiocyanates, including undecyl isothiocyanate, exhibit antimicrobial activities. For instance, they have been evaluated against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating effectiveness that varies depending on their chemical structure and concentration (Dias, Aires, & Saavedra, 2014).

Application in Organic Chemistry

- Isothiocyanates, including undecyl isothiocyanate, serve as valuable intermediates in organic synthesis. Their reactive nature makes them useful in constructing various chemical compounds with applications in agrochemistry, pharmaceuticals, and more (Lamberth, 2021).

Chemopreventive Effects

- Isothiocyanates have been extensively studied for their chemopreventive properties, particularly against cancer. They inhibit carcinogenesis through various mechanisms, including the induction of enzymes that detoxify carcinogens and the promotion of apoptosis in pre-cancerous cells (Hecht, 2000).

Nanotechnology Applications

- There's growing interest in using isothiocyanates, such as undecyl isothiocyanate, in nanotechnology. For example, their encapsulation in nanoparticles like chitosan can enhance their stability and solubility, increasing their potential for therapeutic applications (Uppal, Kaur, Kumar, Kaur, Shukla, & Mehta, 2018).

作用機序

Isothiocyanates exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation . They also induce oxidative stress and suppress the metastasis potential of certain cancer cells .

Safety and Hazards

将来の方向性

Isothiocyanates, including undecyl isothiocyanate, have attracted the attention of biologists and chemists due to their various biological characteristics and their significance in synthetic chemistry . Future research may focus on further understanding the structure-activity relationship of isothiocyanate-tubulin interactions , the development of eco-friendly non-conventional extraction methods , and the exploration of their health benefits .

特性

IUPAC Name |

1-isothiocyanatoundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NS/c1-2-3-4-5-6-7-8-9-10-11-13-12-14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGGVVRPLBWNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172482 | |

| Record name | Undecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19010-96-9 | |

| Record name | Undecyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19010-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019010969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

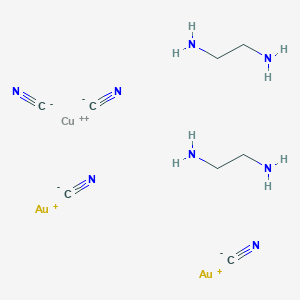

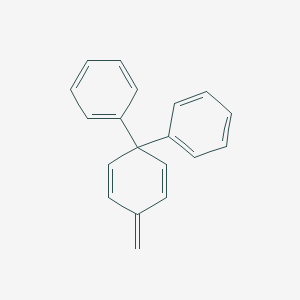

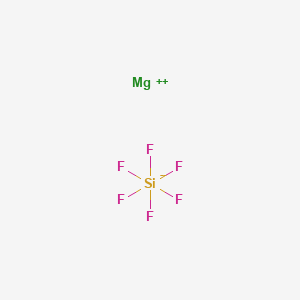

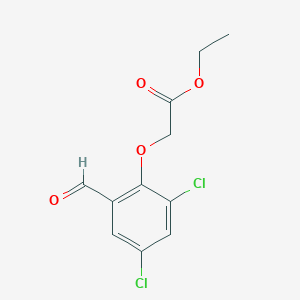

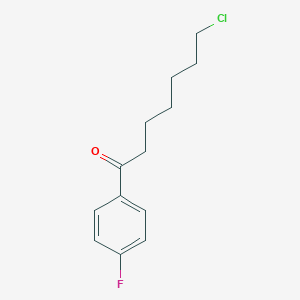

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

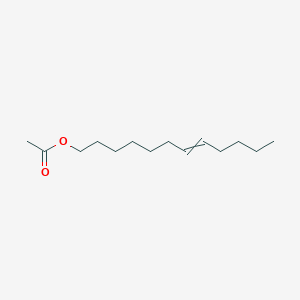

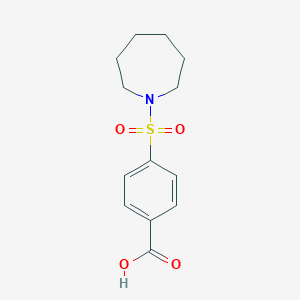

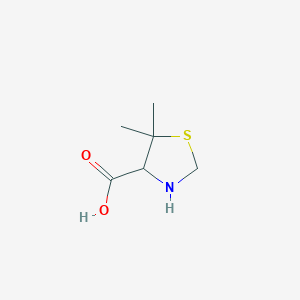

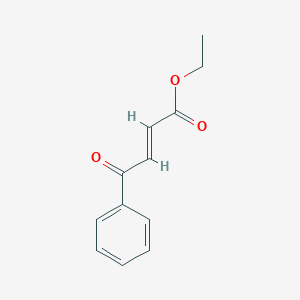

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。